molecular formula C7H3BrClNO2S B1380887 3-Bromo-2-cyanobenzene-1-sulfonyl chloride CAS No. 612541-16-9

3-Bromo-2-cyanobenzene-1-sulfonyl chloride

Cat. No. B1380887
M. Wt: 280.53 g/mol
InChI Key: SLGAZEDYQWSNKB-UHFFFAOYSA-N
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Description

3-Bromo-2-cyanobenzene-1-sulfonyl chloride is an important chemical compound widely used in chemical synthesis and biological research. It is an aryl sulfonyl chloride derivative .


Synthesis Analysis

The synthesis of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride can be achieved from 3-Aminobenzonitrile . It also participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is C7H3BrClNO2S . The InChI code is 1S/C7H3BrClNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H .


Physical And Chemical Properties Analysis

The boiling point of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is predicted to be 400.5±40.0 °C . Its density is predicted to be 1.94±0.1 g/cm3 .

Scientific Research Applications

Fluorosulfonylation Reagents

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) was developed as a new fluorosulfonylation reagent with three addressable handles (vinyl, bromide, and sulfonyl fluoride). It serves as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx tool cabinet. This reagent has been utilized for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, offering a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Spectroscopic Studies

P-bromobenzene sulfonyl chloride (P-BBSC) underwent spectroscopic (FTIR, FT-Raman) and theoretical (DFT calculations) studies. These studies provided a detailed interpretation of the fundamental modes of the compound, along with insights into its stability, molecular geometry, vibrational frequencies, and molecular electrostatic potential (Jeyavijayan, 2015).

Radical Bromination in Solvent Systems

Research explored the solvent-dependent radical bromination of aromatic sulfonyl chlorides, revealing that the use of acetonitrile improves yield and reproducibility, offering potential utility for the synthesis of compounds relevant in medicinal chemistry (Quartara et al., 2006).

Vibrational Spectroscopic and Theoretical Studies

Vibrational spectroscopic and theoretical studies were conducted on P-Iodobenzene sulfonyl chloride (P-IBSC) and its derivatives. These studies offered insights into the molecule's geometry, vibrational frequencies, and charge transfer interactions. The research emphasized the chemical significance of sulfonyl chloride derivatives in various biologically active compounds (Arivazhagan et al., 2011).

Chromogenic Reagents for Metal Detection

The synthesis of 4-bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA) was described for the spectrophotometric determination of cadmium(II) in waste water. This application underscores the potential of similar compounds in environmental monitoring and analysis (Shuang, 2002).

Catalyst and Solvent for Synthesis of N-sulfonyl Imines

3-Methyl-1-Sulfonic acid imidazolium chloride was used as a catalyst and solvent for the synthesis of N-sulfonyl imines, showcasing the role of similar compounds in facilitating chemical reactions under environmentally friendly conditions (Zolfigol et al., 2010).

Safety And Hazards

3-Bromo-2-cyanobenzene-1-sulfonyl chloride is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-6-2-1-3-7(5(6)4-10)13(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGAZEDYQWSNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyanobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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